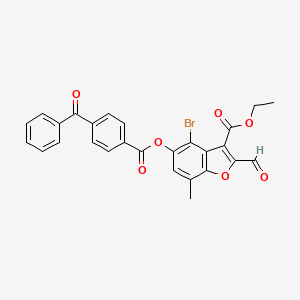
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Potential Pharmacological Applications
Research on compounds with similar structures has highlighted the possibility of their use in developing novel pharmacological agents. For instance, compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) have been studied for their role as orexin receptor antagonists, potentially for the treatment of insomnia (Renzulli et al., 2011). This suggests that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide, by virtue of its structural features, might be explored for similar pharmacological applications, focusing on central nervous system disorders or other therapeutic areas.
Applications in Molecular Biology
The use of fluorophores and other fluorescent compounds in molecular biology for imaging and as sensors is well-documented. For example, functionality-oriented derivatization of naphthalene diimide has led to the development of fluorescent films for aniline vapor detection (Fan et al., 2016). The structural uniqueness of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide could provide novel properties for the development of fluorescent probes or sensors, given its potential for specificity and sensitivity in biological applications.
Role in Antimicrobial Research
Compounds featuring a combination of sulfur, nitrogen, and fluorine atoms have been investigated for their antimicrobial properties. For instance, thiourea derivatives have been synthesized and tested for antipathogenic activity, demonstrating potential against bacterial strains known for biofilm growth (Limban et al., 2011). This highlights the potential of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide in antimicrobial research, possibly offering new avenues for the development of antibacterial and antibiofilm agents.
Contributions to Material Sciences
The design and synthesis of new materials for electronics, sensing, and other applications often leverage unique organic compounds. The electroactive and fluorescent properties of certain polyamides, as explored through derivatives containing bis(diphenylamino)-fluorene units, suggest a role for complex organic compounds in the development of electrochromic materials and fluorescent sensors (Sun et al., 2016). The chemical structure of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide might make it a candidate for similar applications, contributing to advancements in material sciences, especially in the creation of new polymers or coatings with specific electronic or fluorescent properties.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-10(2)14(17)16(12-5-3-11(15)4-6-12)13-7-8-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVPXFBMZDBAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)
![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)

![N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2873724.png)
![1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2873725.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2873726.png)

![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2873730.png)
![2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine](/img/structure/B2873733.png)
![3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2873736.png)
![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B2873737.png)
